Bienvenue dans la boutique en ligne BenchChem!

N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide

TRPM8 pharmacology Calcium mobilization Analgesic target

N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide (CAS 312914-36-6) is an aryl-thiazole carboxamide derivative with a molecular formula of C21H14F2N2O2S and a molecular weight of 396.41. Publicly indexed data indicate it has been associated with antagonism of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a cold- and menthol-activated cation channel involved in somatosensation and implicated in oncogenic signaling.

Molecular Formula C21H14F2N2O2S
Molecular Weight 396.41
CAS No. 312914-36-6
Cat. No. B2685075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide
CAS312914-36-6
Molecular FormulaC21H14F2N2O2S
Molecular Weight396.41
Structural Identifiers
SMILESCOC1=CC2=CC=CC=C2C=C1C(=O)NC3=NC(=CS3)C4=CC(=C(C=C4)F)F
InChIInChI=1S/C21H14F2N2O2S/c1-27-19-10-13-5-3-2-4-12(13)8-15(19)20(26)25-21-24-18(11-28-21)14-6-7-16(22)17(23)9-14/h2-11H,1H3,(H,24,25,26)
InChIKeyFXVBLAITFYPJOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Where to Source N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide (CAS 312914-36-6) for TRPM8 Research


N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide (CAS 312914-36-6) is an aryl-thiazole carboxamide derivative with a molecular formula of C21H14F2N2O2S and a molecular weight of 396.41. Publicly indexed data indicate it has been associated with antagonism of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a cold- and menthol-activated cation channel involved in somatosensation and implicated in oncogenic signaling [1]. The compound contains a 3,4-difluorophenyl substituent on the thiazole ring and a 3-methoxynaphthalene-2-carboxamide moiety; the 3,4-difluoro substitution pattern is distinguishing relative to the more commonly explored 2,4- or 4-fluoro analogs in this chemical space. Its biological annotation is drawn from patent-derived structure–activity data and curated database entries, whereas full peer-reviewed primary pharmacology reports remain sparse at the time of this guide’s compilation.

Why Generic Substitution Fails for N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide in TRPM8-Targeted Studies


In-house or commercially available TRPM8 antagonists cannot be assumed to be functionally interchangeable with N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide. Two structural factors preclude reliable substitution: first, the 3,4-difluorophenyl ring imparts a distinct electrostatic and steric profile at the ligand-binding pocket compared with mono-fluoro, chloro, or unsubstituted phenyl analogs commonly listed as ‘TRPM8 antagonists’ [1]; second, the 3-methoxynaphthalene-2-carboxamide scaffold is less represented among the diarylthiazole and benzothiophene chemotypes that dominate the TRPM8 patent landscape, meaning that off-target kinase cross-reactivity (e.g., against PDK1, which is targeted by some structurally related thiazole carboxamides) cannot be extrapolated from other compounds [2]. Selection for a specific assay therefore requires compound-level verification rather than class-level assumption.

Quantitative Differentiators of N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide Versus Closest Analogs


Binding Affinity at Human TRPM8 – Calcium Flux Assay

In a fluorimetric calcium-influx assay using HEK‑293 cells stably expressing human TRPM8, N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide exhibited an IC50 of 1.80 nM at 25 °C [1]. This value places the compound among the sub‑10 nM potency tier of TRPM8 antagonists. For comparison, AMG‑333, a clinically investigated TRPM8 antagonist, displays an IC50 of ~10 nM in the same cellular background, and PF‑05105679 exhibits an IC50 of ~ 1 nM in patch‑clamp electrophysiology [2].

TRPM8 pharmacology Calcium mobilization Analgesic target

Binding Affinity at Canine TRPM8 – Patch‑Clamp Electrophysiology

In whole‑cell patch‑clamp recordings performed on HEK‑293 cells stably transfected with canine TRPM8, N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide achieved an IC50 of 0.554 nM [1]. A structurally distinct diarylthiazole derivative, BDBM248583, reached an IC50 of 0.183 nM in the same assay [1], whereas the prototypical TRPM8 antagonist BCTC (N‑(4‑tert‑butylphenyl)‑4‑(3‑chloropyridin‑2‑yl)piperazine‑1‑carboxamide) typically exhibits an IC50 of 30–50 nM in similar preparations [2].

TRPM8 electrophysiology Patch‑clamp Translational pharmacology

Selectivity Profile Against Related TRP Channels (Class‑Level Inference)

Although a complete selectivity panel has not been published for N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide, patent-level data for the chemical series from which it derives indicate that related thiazole carboxamides achieve > 100‑fold selectivity over TRPV1, TRPA1, and TRPV4 [1]. For context, widely‑used TRPM8 antagonists such as AMTB (N‑(3‑aminopropyl)‑2‑[(3‑methylphenyl)methoxy]‑N‑(2‑thienylmethyl)benzamide hydrochloride) exhibit measurable TRPV1 cross‑reactivity below 10 µM [2].

TRP channel selectivity Counter‑screening Safety pharmacology

Chemical Stability and Synthetic Accessibility of the 3,4‑Difluorophenyl-Thiazole‑2‑yl Core

The 3,4‑difluorophenyl‑thiazole linkage in N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide is formed via a robust Hantzsch‑type thiazole cyclocondensation, yielding a single well‑characterized regioisomer with > 95% purity as determined by HPLC‑UV at 254 nm . In contrast, certain 2,4‑difluorophenyl isomers, such as those found in some B‑Raf inhibitor scaffolds, require chromatographic separation of regioisomeric mixtures, increasing procurement cost and lot‑to‑lot variability [1].

Medicinal chemistry Lead optimization Chemical procurement

Intellectual Property Landscape – Freedom‑to‑Operate and Research‑Use Exemption

Patent family US9434711B2 (assigned to Janssen Pharmaceutica NV) explicitly claims N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide as a composition of matter and as a TRPM8 antagonist for therapeutic applications [1]. This contrasts with earlier-generation TRPM8 antagonists (e.g., AMTB, BCTC) whose composition‑of‑matter patents have expired, making them available as low‑cost generic comparator tools but lacking the exclusivity required for translational programs [2].

Freedom‑to‑operate Patent landscape Research tool procurement

Molecular Descriptor Differentiation – LogP and Hydrogen‑Bonding Capacity

Calculated physicochemical parameters differentiate N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide from its closest in‑class naphthalene‑carboxamide analogs. The compound has a calculated LogP (cLogP) of ~4.2 and a topological polar surface area (tPSA) of ~55 Ų [1]. The 3‑methoxy substitution on the naphthalene ring introduces a hydrogen‑bond acceptor that is absent in the 3‑des‑methoxy analog (CAS 325978‑45‑8; tPSA ~46 Ų) and in the 2,4‑difluorophenyl thiazole isomer (CAS 325978‑48‑1; tPSA ~46 Ų), both of which show > 10‑fold weaker TRPM8 affinity in preliminary BindingDB records [REFS-1, REFS-2].

Physicochemical properties CNS penetration ADME prediction

Optimal Research and Procurement Applications for N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide


High‑Sensitivity In‑Vitro Target Engagement Studies in Oncology

With a human TRPM8 IC50 of 1.80 nM and a canine patch‑clamp IC50 of 0.554 nM [1], this compound is suitable for low‑concentration occupancy assays in androgen‑dependent prostate cancer lines (e.g., LNCaP, 22Rv1), where TRPM8 overexpression correlates with metastatic progression. At sub‑nanomolar concentrations, researchers can achieve > 90% target occupancy while minimizing solvent‑induced cytotoxicity, enabling cleaner siRNA‑rescue or PROTAC‑degrader benchmarking experiments.

Translational In‑Vivo Cold‑Allodynia and Overactive Bladder Models

The compound’s predicted selectivity window over TRPV1 and TRPA1 (class‑level inference) [1] makes it a candidate for cold‑allodynia models (e.g., chronic constriction injury in rodents) where non‑selective TRP antagonists confound thermal‑pain readouts. Its sub‑nanomolar potency allows intraperitoneal or oral dosing at low mass burdens, reducing vehicle‑related irritancy in repeated‑dose bladder‑overactivity paradigms.

Medicinal Chemistry Lead‑Optimization Benchmarking

The 3,4‑difluorophenyl‑thiazole‑2‑yl moiety and the 3‑methoxynaphthalene‑2‑carboxamide scaffold offer a well‑defined structure–activity relationship (SAR) starting point [1]. The > 1‑log‑unit potency advantage over des‑methoxy and isomeric comparators [2] provides a clear vector for scaffold‑hopping studies, while the single‑regioisomer synthetic route enables rapid generation of focused libraries for patent‑busting or lead‑diversification campaigns.

Reference Standard for TRPM8 Radioligand‑Binding Assay Development

The high affinity and well‑characterized synthetic purity (> 95%) of this compound [1] support its use as a cold‑competitor reference standard in radioligand‑displacement assays (e.g., [³H]‑icilin or [³H]‑menthol binding). Its distinct 3,4‑difluoro substitution pattern provides a unique chromatographic and mass‑spectrometric signature that facilitates internal standardization in LC‑MS/MS bioanalytical method validation.

Quote Request

Request a Quote for N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.